cycloheptylmethanethiol
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Overview
Description
Cycloheptylmethanethiol is an organic compound with the molecular formula C8H16S and a molecular weight of 144.28 g/mol It is characterized by a cycloheptyl group attached to a methanethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cycloheptylmagnesium bromide with methanesulfonyl chloride, followed by hydrolysis to yield this compound . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. This often involves the use of specialized reactors and catalysts to optimize the reaction efficiency and minimize by-products. The industrial production process is designed to be cost-effective while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: Cycloheptylmethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to cycloheptylmethane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Various nucleophiles; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Cycloheptylmethanesulfoxide, cycloheptylmethanesulfone.
Reduction: Cycloheptylmethane.
Substitution: Products depend on the nucleophile used, such as cycloheptylmethyl ethers or esters.
Scientific Research Applications
Cycloheptylmethanethiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studies have explored its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cycloheptylmethanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and receptors. The pathways involved in its action are primarily related to its ability to modulate redox states and participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Cyclohexylmethanethiol: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclohexylmethanethiol acetate: An ester derivative of cyclohexylmethanethiol.
Comparison: Cycloheptylmethanethiol is unique due to its seven-membered cycloheptyl ring, which imparts different steric and electronic properties compared to six-membered rings like cyclohexylmethanethiol. These differences can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1508883-33-7 |
---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.3 |
Purity |
95 |
Origin of Product |
United States |
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